tert-Butyl 2-chloro-6-fluorobenzoate

Catalog No.
S12323716
CAS No.
1410564-70-3
M.F
C11H12ClFO2
M. Wt
230.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-chloro-6-fluorobenzoate

CAS Number

1410564-70-3

Product Name

tert-Butyl 2-chloro-6-fluorobenzoate

IUPAC Name

tert-butyl 2-chloro-6-fluorobenzoate

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

InChI

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3

InChI Key

VEYFRPPUGFCHPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1Cl)F

tert-Butyl 2-chloro-6-fluorobenzoate is an organic compound characterized by its molecular formula C11H12ClFO2C_{11}H_{12}ClFO_2 and a molecular weight of 230.66 g/mol. This compound features a tert-butyl group attached to a benzoate moiety, which includes both a chlorine atom and a fluorine atom at the ortho and para positions, respectively. The presence of halogens significantly influences the compound's reactivity and biological properties, making it of interest in various fields, including pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Ester Hydrolysis: In the presence of water or aqueous acid/base, the ester bond can be hydrolyzed to form the corresponding carboxylic acid.
  • Fluorine Substitution: The fluorine atom may participate in further reactions, such as nucleophilic fluorination, enhancing the compound's utility in synthetic chemistry .

Synthesis of tert-butyl 2-chloro-6-fluorobenzoate typically involves:

  • Starting Materials: Utilizing commercially available precursors such as 2-chloro-6-fluorobenzoic acid and tert-butyl alcohol.
  • Esterification Reaction: The reaction is conducted under acidic conditions (e.g., using sulfuric acid) to facilitate the formation of the ester bond.
  • Purification: The product is purified through techniques such as recrystallization or column chromatography to achieve high purity levels .

tert-Butyl 2-chloro-6-fluorobenzoate finds applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Agrochemicals: In developing pesticides or herbicides due to its potential biological activity.
  • Fluorinated Building Blocks: As a precursor for synthesizing fluorinated derivatives that exhibit unique properties .

Interaction studies involving tert-butyl 2-chloro-6-fluorobenzoate focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in biological systems and synthetic pathways, providing insights into its potential applications in drug design and development .

Several compounds share structural similarities with tert-butyl 2-chloro-6-fluorobenzoate:

Compound NameMolecular FormulaSimilarity Index
tert-Butyl 2-chloro-5-fluorobenzoateC₁₁H₁₂ClF O₂0.96
Ethyl 2-chloro-4-fluorobenzoateC₉H₈ClF O₂0.91
Ethyl 2-chloro-5-fluorobenzoateC₉H₈ClF O₂0.88
Ethyl 2-chloro-5-fluoro-3-methylbenzoateC₁₀H₉ClF O₂0.88

Uniqueness:

  • The presence of both chlorine and fluorine at specific positions on the aromatic ring enhances its reactivity compared to similar compounds lacking these halogens.
  • The tert-butyl group contributes to its lipophilicity, potentially influencing its biological activity and solubility profile.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

230.0509855 g/mol

Monoisotopic Mass

230.0509855 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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